

# Propargyl-PEG6-Boc: A Comprehensive Technical Guide to Synthesis and Characterization

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## Compound of Interest

Compound Name: *Propargyl-PEG6-Boc*

Cat. No.: *B610268*

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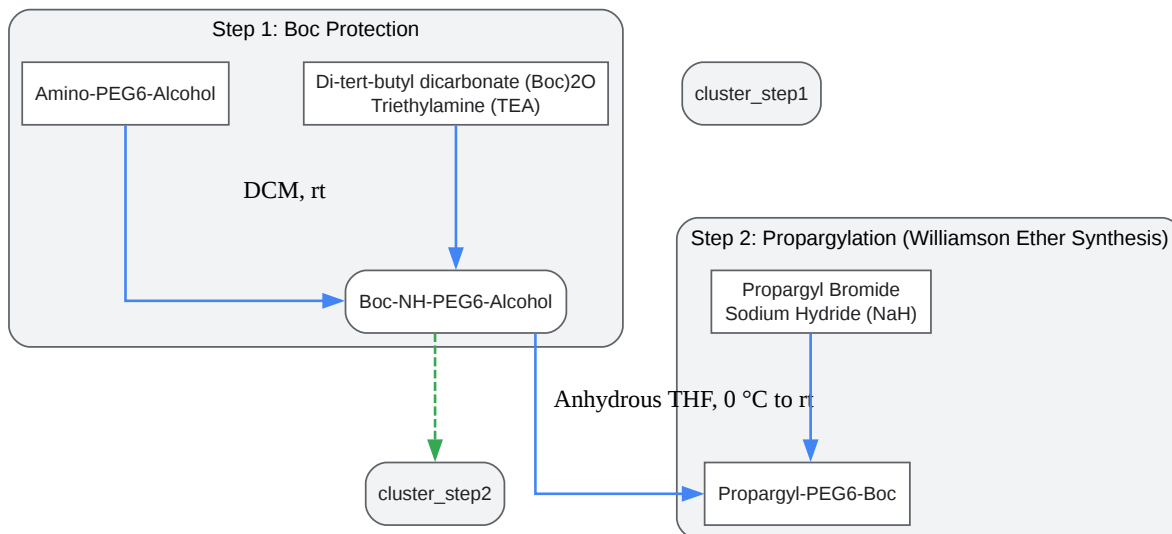
For Researchers, Scientists, and Drug Development Professionals

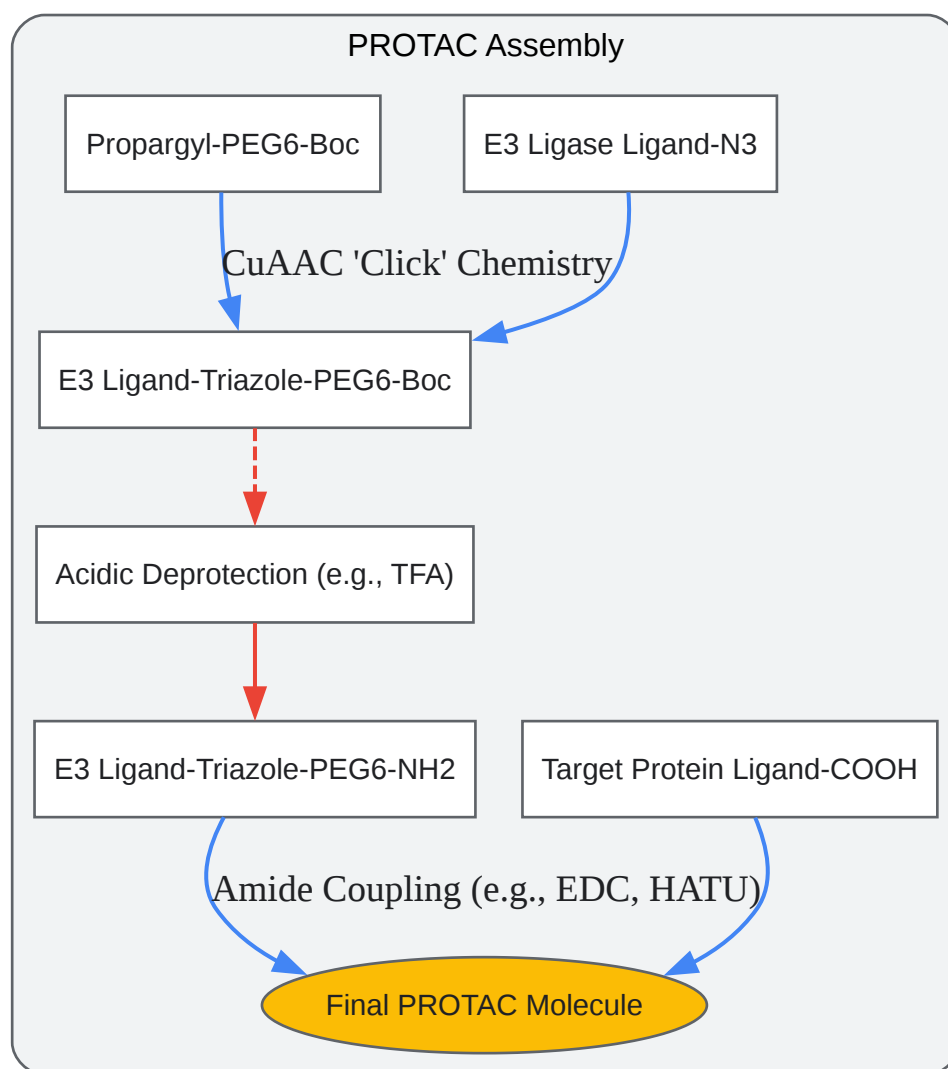
## Introduction

**Propargyl-PEG6-Boc** is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation. As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it provides a flexible and soluble spacer to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand. Its terminal propargyl group is a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular construction of PROTACs.<sup>[1]</sup> The other terminus features a Boc-protected amine, which offers a stable, yet readily cleavable, functional group for subsequent synthetic modifications. This guide details a plausible synthetic route for **Propargyl-PEG6-Boc** and outlines the key analytical techniques for its characterization.

## Synthesis Pathway

The synthesis of **Propargyl-PEG6-Boc** can be efficiently achieved through a two-step process. The first step involves the protection of the amino group of an amino-PEG-alcohol with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected PEG alcohol is then functionalized with a propargyl group via a Williamson ether synthesis using propargyl bromide under basic conditions.





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## References

- 1. bocsci.com [bocsci.com]
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